molecular formula C13H18O B8626501 Benzene, 1,2,5-trimethyl-3-[(2-methyl-2-propenyl)oxy]- CAS No. 142874-36-0

Benzene, 1,2,5-trimethyl-3-[(2-methyl-2-propenyl)oxy]-

Cat. No. B8626501
Key on ui cas rn: 142874-36-0
M. Wt: 190.28 g/mol
InChI Key: FIEOTCVRSXCBDN-UHFFFAOYSA-N
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Patent
US08957069B2

Procedure details

A mixture of 1,2,5-trimethyl-3-[(2-methylprop-2-en-1-yl)oxy]benzene (33.6 g, 177 mmol) synthesized in Reference Example 1 and N,N-diethylaniline (100 mL) was stirred under argon atmosphere at 220 to 230° C. for 11 hours. After cooled to room temperature, the reaction solution was distributed using ethyl acetate and 1N hydrochloric acid. The organic layer was washed with 1N hydrochloric acid and saturated saline, and then dried using anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the obtained residue was purified by silica gel column chromatography (hexane-ethyl acetate 40:1 to 9:1) to give 28.6 g of the title compound (yield: 85%) as an oily product.
Quantity
33.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([CH3:8])[CH:5]=[C:4]([O:9]CC(C)=C)[C:3]=1[CH3:14].C(N(CC)[C:18]1[CH:23]=CC=C[CH:19]=1)C.Cl.[C:27](OCC)(=O)C>>[CH3:27][C:5]1[C:6]([CH3:8])=[CH:7][C:2]([CH3:1])=[C:3]([CH2:14][C:18]([CH3:23])=[CH2:19])[C:4]=1[OH:9]

Inputs

Step One
Name
Quantity
33.6 g
Type
reactant
Smiles
CC1=C(C(=CC(=C1)C)OCC(=C)C)C
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)N(C1=CC=CC=C1)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
225 (± 5) °C
Stirring
Type
CUSTOM
Details
was stirred under argon atmosphere at 220 to 230° C. for 11 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooled to room temperature
WASH
Type
WASH
Details
The organic layer was washed with 1N hydrochloric acid and saturated saline
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (hexane-ethyl acetate 40:1 to 9:1)

Outcomes

Product
Details
Reaction Time
11 h
Name
Type
product
Smiles
CC1=C(C(=C(C=C1C)C)CC(=C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 28.6 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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